5-Chloro-2-(cyclopentyloxy)benzoic acid
Description
5-Chloro-2-(cyclopentyloxy)benzoic acid (CAS: 1094310-78-7) is a substituted benzoic acid derivative with the molecular formula C₁₂H₁₃ClO₃ and a molecular weight of 252.68 g/mol (estimated). The compound features a cyclopentyloxy group (-O-cyclopentyl) at the 2-position and a chlorine atom at the 5-position of the benzoic acid core. Its structural uniqueness lies in the cyclic ether substituent, which confers distinct physicochemical properties compared to linear alkoxy or aromatic substituents.
Properties
IUPAC Name |
5-chloro-2-cyclopentyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRMMVXGHWBEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-2-(cyclopentyloxy)benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
5-Chloro-2-(cyclopentyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Esterification and Hydrolysis: The carboxylic acid group can participate in esterification reactions to form esters, and these esters can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Chloro-2-(cyclopentyloxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Alkoxy Derivatives
Table 1: Comparison of Alkoxy-Substituted Benzoic Acid Derivatives
Key Observations :
- Cyclopentyloxy vs. Linear Alkoxy Groups : The cyclopentyloxy group introduces steric bulk and increased lipophilicity compared to linear alkoxy chains (e.g., propoxy, pentyloxy). This may enhance membrane permeability in drug design but reduce aqueous solubility .
- Molecular Weight : Cyclopentyloxy derivatives have higher molecular weights than linear analogs due to the cyclic structure.
Aromatic and Heteroatom-Substituted Derivatives
Table 2: Aromatic and Sulfur-Containing Analogs
Key Observations :
Halogenated and Trifluorinated Derivatives
Table 3: Halogenated and Trifluoroethoxy Analogs
Physicochemical and Functional Implications
Solubility and Extraction
- Benzoic acid derivatives with linear alkoxy groups (e.g., propoxy, pentyloxy) exhibit moderate solubility in organic solvents, while cyclopentyloxy and aromatic substituents reduce aqueous solubility due to hydrophobicity .
- Extraction efficiency in emulsion liquid membranes correlates with substituent polarity: benzoic acid > acetic acid > phenol derivatives .
Research and Application Gaps
While several analogs (e.g., 5-Chloro-2-(phenylthio)benzoic acid ) show promise in antiviral or enzyme inhibition studies , data on This compound remain sparse. Further studies are needed to explore:
- Biological activity (e.g., antiviral, antibacterial).
- Comparative pharmacokinetics of cyclic vs. linear alkoxy groups.
- Solid-state properties (melting points, crystallinity).
Biological Activity
5-Chloro-2-(cyclopentyloxy)benzoic acid (CAS No. 1094310-78-7) is a benzoic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a chloro substituent and a cyclopentyloxy group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H13ClO3
- Molecular Weight : 242.68 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the chloro group enhances lipophilicity, facilitating membrane penetration, while the cyclopentyloxy moiety may influence binding affinity to specific receptors.
Potential Mechanisms:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have shown anti-inflammatory activity through COX inhibition, suggesting that this compound may exhibit similar properties.
- Serotonin Receptor Modulation : Research indicates that benzoic acid derivatives can act on serotonin receptors, potentially influencing gastrointestinal motility and central nervous system functions .
Anti-inflammatory Activity
Studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β has been observed in models using related benzoic acids .
| Compound | Activity | Model Used | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | LPS-induced inflammation in rats | |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Inhibition of TNF-α and IL-1β | Rat model |
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
- Serotonin Receptor Agonism :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
